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Compound of Interest

Compound Name: Levamlodipine hydrobromide

Cat. No.: B1674850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to

characterize Levamlodipine hydrobromide. Levamlodipine, the pharmacologically active (S)-

enantiomer of amlodipine, is a calcium channel blocker widely used in the management of

hypertension and angina.[1] Its efficacy and safety are intrinsically linked to its specific

chemical structure and solid-state properties. Spectroscopic analysis is therefore critical for its

identification, purity assessment, and quality control throughout the drug development and

manufacturing process.

While specific spectroscopic data for the hydrobromide salt of Levamlodipine is not extensively

available in publicly accessible literature, this guide presents data from closely related

compounds, primarily amlodipine (the racemic mixture) and its besylate salt. This information

serves as a robust reference point for the expected spectroscopic behavior of Levamlodipine
hydrobromide, given the identical core molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of

Levamlodipine. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of individual atoms.

¹H NMR Spectroscopy
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Proton NMR (¹H NMR) provides information on the number of different types of protons and

their neighboring environments.

Table 1: Representative ¹H NMR Chemical Shifts for the Amlodipine Moiety[2][3][4][5]

Proton Assignment
Approximate Chemical Shift

(δ, ppm)
Multiplicity

-CH₃ (Ester) 3.61 Singlet

-CH₃ (Dihydropyridine ring) 2.29 Singlet

-OCH₂CH₃ (Ester) 1.15 - 1.18 Triplet

-OCH₂CH₃ (Ester) 4.06 - 4.10 Quartet

-CH₂- (Aminoethoxy) 3.25 - 3.27 Multiplet

-CH₂-O- (Aminoethoxy) 3.80 - 3.82 Multiplet

-CH- (Dihydropyridine ring) 5.34 Singlet

Aromatic Protons 7.18 - 7.49 Multiplet

-NH (Dihydropyridine ring) Varies Broad Singlet

-NH₃⁺ (from Hydrobromide

salt)
Varies Broad Singlet

Note: The chemical shifts are based on data for amlodipine and its salts in various solvents.

The exact values for Levamlodipine hydrobromide may vary slightly.

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the

molecule.

Table 2: Representative ¹³C NMR Chemical Shifts for the Amlodipine Moiety[4][6]
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Carbon Assignment Approximate Chemical Shift (δ, ppm)

-CH₃ (Ester) ~51

-CH₃ (Dihydropyridine ring) ~19

-OCH₂CH₃ (Ester) ~14

-OCH₂CH₃ (Ester) ~60

C=O (Ester) ~165 - 167

Quaternary Carbons (Dihydropyridine ring) ~103, ~147

-CH- (Dihydropyridine ring) ~39

Aromatic Carbons ~123 - 148

-CH₂- (Aminoethoxy) ~41

-CH₂-O- (Aminoethoxy) ~70

Note: The chemical shifts are based on data for amlodipine and its salts. The exact values for

Levamlodipine hydrobromide may differ.

Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups

present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic FTIR Absorption Bands for the Amlodipine Moiety[7][8][9][10][11]
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Vibrational Mode
Approximate Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (Amine Salt) 3200 - 2800 Strong, Broad

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 2980 - 2850 Medium

C=O Stretch (Ester) ~1680 Strong

C=C Stretch

(Aromatic/Dihydropyridine)
~1610, ~1490 Medium to Strong

C-O Stretch (Ester/Ether) ~1290, ~1100 Strong

C-N Stretch ~1200 Medium

C-Cl Stretch ~750 Strong

Note: The exact peak positions and intensities can be influenced by the solid-state form and

the counter-ion (hydrobromide).

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a molecule. For Levamlodipine, electrospray ionization (ESI) is a

common technique. The expected protonated molecule [M+H]⁺ for Levamlodipine would have

a mass-to-charge ratio (m/z) corresponding to its molecular weight of 408.9 g/mol .

Powder X-Ray Diffraction (PXRD)
PXRD is a critical technique for characterizing the crystalline structure of a solid material. Each

crystalline form of a substance produces a unique diffraction pattern. While specific PXRD data

for Levamlodipine hydrobromide is not readily available, analysis of related salts like the

mesylate reveals characteristic peaks at specific 2θ angles. This "fingerprint" is used to identify

the polymorph, monitor batch-to-batch consistency, and detect impurities.

Experimental Protocols
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NMR Spectroscopy
Sample Preparation: A few milligrams of Levamlodipine hydrobromide are dissolved in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is

typically added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5

seconds, and a spectral width covering the expected proton chemical shift range (e.g., 0-12

ppm).

¹³C NMR Acquisition: Proton-decoupled pulse sequences are typically used to simplify the

spectrum. A larger number of scans and a longer relaxation delay may be required due to the

lower natural abundance of ¹³C.

FTIR Spectroscopy
Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A

small amount of Levamlodipine hydrobromide is ground with dry KBr powder and pressed

into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used,

where the sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400

cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and

subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
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Data Acquisition: The sample solution is infused into the ESI source. The mass spectrometer

is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The data is

acquired over a relevant mass range.

Powder X-Ray Diffraction (PXRD)
Sample Preparation: A small amount of the powdered sample is gently packed into a sample

holder to ensure a flat, level surface.

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly

used.

Data Acquisition: The sample is scanned over a specific range of 2θ angles (e.g., 2° to 40°),

with a defined step size and scan speed.
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Caption: General workflow for the spectroscopic characterization of a pharmaceutical

substance.
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Caption: Simplified signaling pathway of Levamlodipine's mechanism of action.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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